molecular formula C8H5FN2O B1446565 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1190314-86-3

4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No. B1446565
M. Wt: 164.14 g/mol
InChI Key: SBHZLMHAKXVWFM-UHFFFAOYSA-N
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Description

“4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” is a chemical compound that has been studied for its potential applications in cancer therapy . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has shown potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde”, involves a structure-based design strategy . The process aims to create a novel and concise chemotype of FGFR inhibitors .


Molecular Structure Analysis

The molecular structure of “4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” is based on the 1H-pyrrolo[2,3-b]pyridine motif, which acts as a hinge binder . This structure is designed to enhance the compound’s potency as an FGFR inhibitor .


Chemical Reactions Analysis

The chemical reactions involving “4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” are primarily related to its inhibitory activity against FGFR1, 2, and 3 . For instance, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, has shown potent FGFR inhibitory activity .

Scientific Research Applications

Application in Cancer Research

  • Summary of Application : 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, as a derivative of 1H-pyrrolo[2,3-b]pyridine, has been used in the synthesis of compounds with potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . These receptors play an essential role in various types of tumors, making them an attractive target for cancer therapy .
  • Methods of Application : The specific derivative of 1H-pyrrolo[2,3-b]pyridine used in this research is compound 4h . This compound was tested in vitro, where it inhibited breast cancer 4T1 cell proliferation and induced apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
  • Results or Outcomes : Compound 4h exhibited potent FGFR inhibitory activity, with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively . The in vitro tests showed that 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . Furthermore, 4h also significantly inhibited the migration and invasion of 4T1 cells .

Future Directions

The future directions for the research on “4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” involve further development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR . Compound 4h, with its low molecular weight, is considered an appealing lead compound beneficial to subsequent optimization .

properties

IUPAC Name

4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-6-1-2-10-8-7(6)5(4-12)3-11-8/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHZLMHAKXVWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1F)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401225297
Record name 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

CAS RN

1190314-86-3
Record name 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190314-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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